

Chemical Profile of Velnacrine Maleate

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

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The table below summarizes the fundamental chemical identification data for **Velnacrine Maleate**:

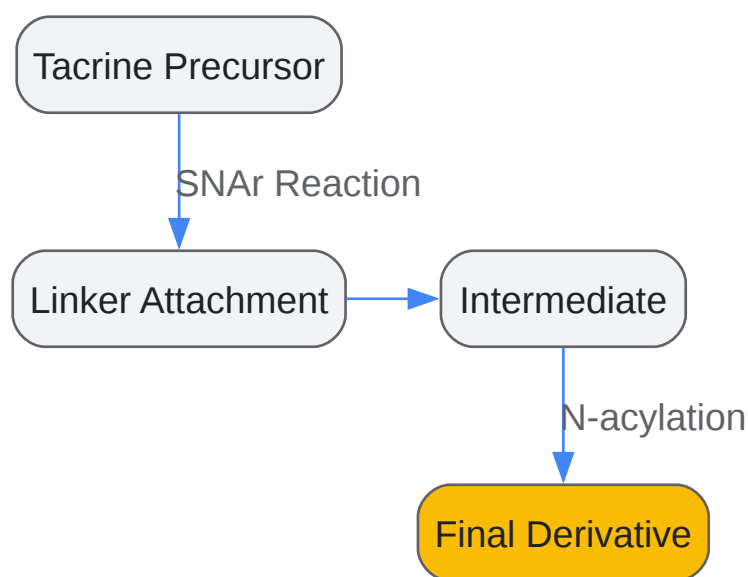
Property	Description
IUPAC Name	Information not available in search results
CAS Number	118909-22-1 [1]
Molecular Formula	$C_{17}H_{18}N_2O_5$ [1]
Molecular Weight	330.34 g/mol [1]
Chemical Structure	Maleate salt of 1,2,3,4-tetrahydro-9-aminoacridin-1-ol (Velnacrine) [2]
Synonyms	HP 029; Hydroxytacrine maleate; 1-Hydroxytacrine [1]

Velnacrine is the active pharmaceutical ingredient, a tacrine derivative with a hydroxyl group at the 1-position of the tetrahydroacridine ring system [2]. It is formulated as a **maleate salt** to improve its physicochemical properties, such as stability or solubility [1].

Insights into Synthesis from Related Compounds

Although Velnacrine's exact synthesis is not published, it shares a core tacrine pharmacophore with well-documented chemistry.

The following diagram outlines the strategic approach for synthesizing novel tacrine derivatives, which can inform the development of a Velnacrine synthesis pathway.



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Generalized workflow for tacrine derivative synthesis

A modern synthetic route for novel tacrine derivatives involves connecting a **tacrine building block** to another pharmacophore using a linker. A key step is often a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and functionalization through **N-acylation** to yield the final molecule [3].

For Velnacrine specifically, the core reaction likely involves the introduction of a hydroxyl group at the 1-position of the 1,2,3,4-tetrahydroacridine ring system. The final maleate salt is formed by reacting this base compound with maleic acid.

Experimental & Pharmacological Profile

Velnacrine Maleate was developed as an **orally active acetylcholinesterase (AChE) inhibitor** for Alzheimer's disease research [1]. The table below summarizes key experimental findings from a preclinical study on aged, memory-impaired primates [4].

Experimental Aspect	Findings & Protocol
Model & Paradigm	Aged macaques (25-40 years); Delayed Matching-To-Sample (DMTS) task to assess short-term memory.
Dosing & Admin.	Oral administration (PO); doses tested: 1, 2, 4, 6 mg/kg (free base corrected).

| **Key Results** | - **Efficacy:** 4 of 6 subjects showed significant improvement in DMTS performance, particularly in long-delay trials (58.0–66.7% vs. placebo).

- **Duration:** Cognitive improvement was observed 30-60 min post-dosing and persisted for 24 hours. || **Pharmacokinetics** | - **T_{max}:** 30-60 min (peak plasma conc.: 27-166 ng/ml).
- **Detection:** Plasma levels fell to 5.1-11.8 ng/ml after 6 hrs and were below quantitation (5 ng/ml) after 24 hrs. || **Proposed Mechanism** | The 24-hour cognitive effect, despite undetectable plasma levels, suggests a secondary, long-lasting pharmacological action such as the induction of long-term potentiation (LTP) [4]. |

A Guide for Further Research

Given the lack of a direct synthesis protocol, here are practical steps to proceed:

- **Consult Specialized Databases:** A detailed synthesis may be documented in **patent literature**. Use specialized scientific databases like SciFinder or Reaxys, which have superior patent indexing, searching for the CAS number (118909-22-1) or the code "HP 029".
- **Leverage the Tacrine Scaffold:** The synthesis of Velnacrine's parent compound, **9-amino-1,2,3,4-tetrahydroacridin-1-ol**, can serve as a starting point for developing a full synthetic route to the maleate salt.
- **Focus on Salt Formation:** A critical final step will be the formation of the maleate salt. This is a standard pharmaceutical process that involves combining the free base of Velnacrine with one equivalent of maleic acid in a suitable solvent.

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References

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2. Compound Velnacrine [chemdiv.com]
3. Multi-target potential of newly designed tacrine-derived ... [sciencedirect.com]
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